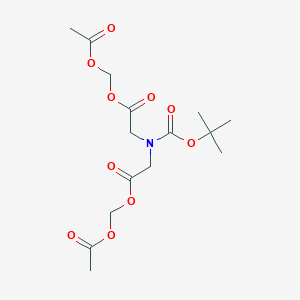

Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO10/c1-10(17)22-8-24-12(19)6-16(14(21)26-15(3,4)5)7-13(20)25-9-23-11(2)18/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQMGGXGJMESMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate

Abstract: This technical guide provides a detailed methodology for the synthesis and characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a key intermediate in pharmaceutical and chemical research. The compound's structure combines a tert-butoxycarbonyl (Boc) protected nitrogen core with two acetoxymethyl (AM) ester functionalities. AM esters are widely recognized as effective prodrug motifs that enhance cell permeability, with subsequent cleavage by intracellular esterases to release the active molecule.[1][2] This guide offers a robust, two-step synthetic pathway, beginning with the Boc-protection of iminodiacetic acid, followed by a phase-transfer-catalyzed esterification. We provide in-depth, step-by-step protocols, mechanistic insights, and a comprehensive characterization framework including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this valuable chemical entity.

Introduction: Strategic Design of a Key Intermediate

The molecular architecture of this compound is deliberately designed for specific applications in synthetic chemistry and drug delivery. Its structure is a composite of two critical functional motifs: the tert-butoxycarbonyl (Boc) protecting group and the acetoxymethyl (AM) ester.

The Acetoxymethyl (AM) Ester: A Prodrug Workhorse

Carboxylic acids are common functionalities in biologically active molecules, but their inherent negative charge at physiological pH often limits their ability to cross lipophilic cell membranes. The acetoxymethyl (AM) ester serves as a bioreversible masking group to overcome this challenge.[2][3] This strategy involves converting the polar carboxyl group into a more lipophilic, uncharged ester. Once inside the cell, ubiquitous intracellular esterases recognize and hydrolyze the AM ester, regenerating the parent carboxylic acid and releasing formaldehyde and acetate as byproducts.[2] This approach has proven invaluable for delivering fluorescent indicators, antibiotics, and other therapeutic agents into living cells.[1]

The Tert-Butoxycarbonyl (Boc) Group: Robust and Reversible Protection

In multi-step organic synthesis, the selective protection of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments.[4] Its key advantage lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), which preserves the integrity of other sensitive functionalities within the molecule.[5] This orthogonal stability makes it an ideal choice in complex synthetic sequences.

Synthetic Strategy and Pathway

The synthesis of the target molecule is logically approached in a two-step sequence starting from commercially available iminodiacetic acid.

-

Step 1: N-Protection. The secondary amine of iminodiacetic acid is protected with a Boc group. This is a critical step to prevent side reactions at the nitrogen atom during the subsequent esterification. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Step 2: Dual Acetoxymethyl Esterification. The resulting N-Boc protected diacid is then esterified to install the two acetoxymethyl groups. This transformation is achieved by reacting the diacid with bromomethyl acetate. Given the potential for low solubility of the dicarboxylate salt, a phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction efficiency and yield.[1]

Diagram: Overall Synthetic Scheme

The following diagram illustrates the two-step reaction pathway from iminodiacetic acid to the final product.

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocols

Disclaimer: All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Synthesis of 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid

This procedure details the protection of the secondary amine of iminodiacetic acid using Boc anhydride. The use of a strong base like sodium hydroxide deprotonates the carboxylic acids and facilitates the nucleophilic attack of the amine on the Boc anhydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Iminodiacetic Acid | 133.10 | 10.0 g | 75.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 150.0 |

| Di-tert-butyl dicarbonate | 218.25 | 18.0 g | 82.5 |

| Dioxane | - | 100 mL | - |

| Deionized Water | - | 100 mL | - |

| Ethyl Acetate | - | 250 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve iminodiacetic acid (10.0 g, 75.1 mmol) and sodium hydroxide (6.0 g, 150.0 mmol) in 100 mL of deionized water. Stir until all solids have dissolved.

-

To this aqueous solution, add 100 mL of dioxane.

-

Slowly add a solution of di-tert-butyl dicarbonate (18.0 g, 82.5 mmol) in 50 mL of dioxane to the reaction mixture over 30 minutes.

-

Stir the resulting mixture vigorously at room temperature overnight (approx. 16 hours).

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with 50 mL of ethyl acetate to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid as a white solid.

Step 2: Synthesis of this compound

This protocol utilizes phase-transfer catalysis for the efficient esterification of the diacid precursor. Potassium carbonate acts as the base to form the dicarboxylate salt, while tetrabutylammonium bisulfate shuttles the carboxylate anion into the organic phase to react with bromomethyl acetate.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 2,2'-(...)-diacetic acid | 233.22 | 5.0 g | 21.4 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.8 g | 63.7 |

| Tetrabutylammonium bisulfate | 339.53 | 1.45 g | 4.3 |

| Bromomethyl acetate | 152.97 | 8.2 g (5.4 mL) | 53.5 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Deionized Water | - | 100 mL | - |

| Saturated Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,2'-((tert-butoxycarbonyl)azanediyl)diacetic acid (5.0 g, 21.4 mmol) and potassium carbonate (8.8 g, 63.7 mmol) in 50 mL of deionized water.

-

Add tetrabutylammonium bisulfate (1.45 g, 4.3 mmol) followed by 50 mL of dichloromethane (DCM).

-

To this biphasic mixture, add bromomethyl acetate (5.4 mL, 53.5 mmol) dropwise.

-

Stir the mixture vigorously at room temperature for 24 hours to ensure complete reaction.

-

Transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of water and 50 mL of DCM.

-

Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine all organic layers and wash sequentially with deionized water (50 mL) and saturated brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Diagram: Synthesis and Purification Workflow

Caption: Step-by-step workflow for synthesis and purification.

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 5.75 s 4H O-CH₂ -O ~ 4.10 s 4H N-CH₂ -C=O ~ 2.10 s 6H O=C-CH₃ | ~ 1.45 | s | 9H | C(CH₃)₃ |

Rationale: The two sets of methylene protons (O-CH₂-O and N-CH₂-C=O) are expected to be singlets due to the absence of adjacent protons. The acetoxymethyl protons are typically downfield due to the two adjacent oxygen atoms. The tert-butyl group will appear as a sharp singlet integrating to 9 protons.

-

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment ~ 170.0 C =O (Acetate) ~ 168.0 C =O (Diacetate) ~ 155.0 C =O (Boc) ~ 81.0 O-C (CH₃)₃ ~ 80.0 O-C H₂-O ~ 52.0 N-C H₂-C=O ~ 28.5 C(C H₃)₃ | ~ 20.8 | O=C-C H₃ |

Mass Spectrometry (MS)

For a compound with the molecular formula C₁₅H₂₃NO₁₀, the exact mass can be confirmed using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

-

Molecular Formula: C₁₅H₂₃NO₁₀[6]

-

Molecular Weight: 377.34 g/mol [6]

-

Expected Ions [M+Na]⁺: Calculated for C₁₅H₂₃NNaO₁₀⁺: 400.1214. Found: 400.12XX.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2980 | Medium | C-H stretch (Aliphatic) |

| ~ 1760 | Strong | C=O stretch (Acetoxymethyl Ester) |

| ~ 1740 | Strong | C=O stretch (Diacetate Ester) |

| ~ 1695 | Strong | C=O stretch (Boc Carbamate) |

| ~ 1220, 1150 | Strong | C-O stretch (Esters and Carbamate) |

Rationale: The spectrum will be dominated by three distinct, strong carbonyl (C=O) stretching bands corresponding to the two types of esters and the carbamate group. The high frequency of the acetoxymethyl ester carbonyl is characteristic.

Conclusion

This guide presents a reliable and well-documented pathway for the synthesis of this compound. By leveraging standard N-Boc protection chemistry and an efficient phase-transfer-catalyzed esterification, the target compound can be prepared in good yield. The detailed protocols and comprehensive characterization data provide researchers with the necessary tools to produce and validate this important chemical intermediate for applications in medicinal chemistry and drug delivery systems.

References

-

Raines, R. T., et al. (2016). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry. Available at: [Link][1]

-

Raines Lab. Synthesis and utility of fluorogenic acetoxymethyl ethers. Available at: [Link][3]

-

ResearchGate. Synthesis and utility of fluorogenic acetoxymethyl ethers. Available at: [Link][7]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (1988). Vol. VI, p.418. Available at: [Link][5]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available at: [Link][4]

Sources

- 1. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. raineslab.com [raineslab.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bis(acetoxymethyl) 2,2-((tert-butoxycarbonyl)azanediyl)dia… [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate. This compound, featuring a Boc-protected iminodiacetic acid core functionalized with two acetoxymethyl (AM) ester groups, is a valuable intermediate in medicinal chemistry and drug development. The strategic incorporation of AM esters renders it a latent prodrug moiety, designed to enhance cell permeability of polar carboxylic acid-containing molecules. Upon cellular entry, endogenous esterases are anticipated to hydrolyze the AM esters, unmasking the parent dicarboxylic acid. This guide will delve into the nuanced aspects of its chemical nature, offering a foundational understanding for its strategic deployment in research and development endeavors.

Introduction: The Strategic Role of Acetoxymethyl Esters in Drug Design

The journey of a drug molecule from administration to its site of action is fraught with biological barriers. A significant hurdle for many promising therapeutic agents is the cell membrane, a lipid bilayer that is inherently impermeable to highly polar and charged molecules. This compound emerges as a key player in overcoming this challenge. It is classified as a drug intermediate, primarily utilized in the synthesis of more complex active pharmaceutical ingredients.[1] The core of its utility lies in the two acetoxymethyl (AM) ester functionalities.

The AM ester strategy is a well-established prodrug approach.[2] By masking polar carboxylic acid groups with these lipophilic moieties, the overall polarity of a molecule is significantly reduced, thereby facilitating its passive diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases efficiently cleave the AM esters, regenerating the active carboxylic acid form of the drug, which can then exert its therapeutic effect.[3] This targeted release mechanism minimizes systemic exposure to the active drug and concentrates it at the site of action.

This guide will provide a detailed examination of the chemical and physical properties of this compound, a proposed synthetic pathway, and an analysis of its reactivity, with a focus on the pivotal role of the AM ester groups.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₁₀ | [4] |

| Molecular Weight | 377.34 g/mol | [4] |

| Purity | >98% | |

| Solubility | Soluble in DMSO | [5] |

Note: Detailed experimental data for properties such as melting point, boiling point, and specific spectral data (NMR, IR, Mass Spec) are not extensively published in peer-reviewed literature, as this compound is primarily a commercial intermediate. The data presented is based on available information from chemical suppliers.

Synthesis and Purification

The synthesis of this compound can be logically approached in a two-step process, starting from commercially available iminodiacetic acid.

Synthesis of N-(tert-butoxycarbonyl)iminodiacetic acid (Precursor)

The first step involves the protection of the secondary amine of iminodiacetic acid with a tert-butyloxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis to prevent unwanted side reactions of the amine functionality in subsequent steps.

Experimental Protocol:

-

Dissolve iminodiacetic acid and sodium bicarbonate in water.

-

Add tetrahydrofuran (THF) to the aqueous solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the mixture at room temperature for 48 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, remove the THF by rotary evaporation.

-

Wash the remaining aqueous phase with diethyl ether to remove any unreacted Boc₂O.

-

Acidify the aqueous phase to a pH of 1 using concentrated hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the N-Boc-iminodiacetic acid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white solid.

Caption: Synthesis of the N-Boc protected precursor.

Synthesis of this compound

The second and final step is the esterification of the two carboxylic acid groups of N-Boc-iminodiacetic acid with acetoxymethyl groups. This is typically achieved by reacting the dicarboxylic acid with an acetoxymethyl halide, such as bromomethyl acetate, in the presence of a suitable base.

Proposed Experimental Protocol:

-

Suspend N-Boc-iminodiacetic acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), to the suspension. The use of cesium salts is known to enhance the rate of such alkylations.[6]

-

Cool the reaction mixture in an ice bath.

-

Add bromomethyl acetate dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.[6]

Caption: Final esterification to the target compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the two AM ester linkages and the Boc protecting group.

Hydrolysis of Acetoxymethyl Esters

The most significant reaction of this compound, particularly in a biological context, is the hydrolysis of the AM esters. This process is typically catalyzed by intracellular esterases. The hydrolysis proceeds in two stages: first, the esterase cleaves the acetate group, generating an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to release the free carboxylic acid, formaldehyde, and acetic acid.

Caption: Mechanism of AM ester hydrolysis.

Deprotection of the Boc Group

The Boc protecting group is stable under the conditions required for AM ester formation and hydrolysis. However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free secondary amine. This allows for further functionalization at the nitrogen atom if required for the synthesis of more complex molecules.

Applications in Drug Development

As a drug intermediate, this compound serves as a versatile building block for the synthesis of prodrugs. The iminodiacetic acid core can act as a chelating agent for metal ions or as a scaffold for attaching other pharmacophores. The primary application is to enhance the cellular uptake of polar molecules containing two carboxylic acid groups.[7]

For instance, this compound could be deprotected at the nitrogen, and then coupled to a targeting ligand or another drug molecule. The resulting conjugate would benefit from the enhanced cell permeability conferred by the AM esters.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Due to the moisture sensitivity of the AM ester groups, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to prevent hydrolysis.[5] Stock solutions, especially in hygroscopic solvents like DMSO, should be prepared fresh and used promptly.[5]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug development. Its key feature, the presence of two cell-permeable acetoxymethyl ester groups, makes it an invaluable tool for creating prodrugs of polar dicarboxylic acids. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its reactivity. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's characteristics is essential for its successful application in the design and synthesis of the next generation of therapeutic agents.

References

- Certificate of Analysis: Mag-Fura-2 AM. (2024, March 13).

-

ChemExpress. (n.d.). This compound. Retrieved from [Link]

- Supporting Information for various chemical syntheses. (n.d.).

- Walsh, D. J., Livinghouse, T., et al. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Diesters. NSF Public Access Repository.

- SpectraBase. (n.d.). N,N'-(2,2'-(4,4'-AZANEDIYLBIS-(4,1-PHENYLENE)-BIS-(AZANEDIYL))-BIS-(THIOXOMETHYLENE))-BIS-(N-METHOXY - Optional[13C NMR] - Chemical Shifts.

-

ResearchGate. (n.d.). Asymmetric Mannich Reaction of N-Boc Imines with Alkylmalononitriles Catalyzed by Dinuclear PhosphoiminoBINOL-Pd Complex. Retrieved from [Link]

- Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Bis(acetoxymethyl) 2,2-((tert-butoxycarbonyl)azanediyl)dia… [cymitquimica.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

"Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate" CAS number and structure

An In-Depth Technical Guide to Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, a plausible synthetic pathway, and its critical role as a prodrug moiety. Emphasis is placed on the mechanistic principles underlying its application in enhancing cellular permeability of carboxylic acid-containing drug candidates. This guide serves as a technical resource for scientists engaged in medicinal chemistry and drug delivery research.

Compound Identification and Structure

The fundamental identity of this compound is established by its unique CAS number and molecular structure.

-

Chemical Name: this compound

-

CAS Number: 2280796-92-9

-

Classification: Drug Intermediate[1]

Molecular Structure

The structure consists of a central nitrogen atom functionalized with two acetoxymethyl (AM) ester groups and a tert-butoxycarbonyl (Boc) protecting group. The Boc group provides steric hindrance and electronic stabilization, preventing the nitrogen's lone pair from engaging in undesired side reactions, while the AM esters serve as bioreversible masking groups for the carboxylic acids.

Caption: Plausible two-step synthesis workflow.

Causality in Experimental Design

-

Pillar 1: The Role of the Boc Protecting Group: Iminodiacetic acid contains a secondary amine that is nucleophilic. To prevent this amine from reacting during the esterification step (e.g., N-alkylation), it is "protected" with a tert-butoxycarbonyl (Boc) group. [2]The Boc group is sterically bulky and electronically withdrawing, rendering the nitrogen non-nucleophilic. It is stable under the basic conditions required for esterification but can be readily removed later under acidic conditions if needed.

-

Pillar 2: The Esterification Strategy: The conversion of the carboxylic acids to acetoxymethyl esters is the core of the synthesis. This is typically achieved by an Sₙ2 reaction where the carboxylate anions (formed by deprotonation with a non-nucleophilic base like DIPEA) attack an acetoxymethyl halide (e.g., chloromethyl acetate). This method is effective for creating the labile ester linkage required for a prodrug.

Applications in Drug Development: The Prodrug Concept

The primary utility of this molecule is as a building block for creating prodrugs. [1]Many potent drug molecules contain carboxylic acid groups, which are typically ionized at physiological pH. This negative charge hinders their ability to passively diffuse across the lipophilic cell membrane.

Mechanism of Intracellular Activation

By masking the polar carboxyl groups with lipophilic AM esters, the overall molecule becomes more membrane-permeable. Once inside the cell, ubiquitous intracellular esterase enzymes recognize and hydrolyze the ester bonds. [3][4][5]This process is a two-step cascade:

-

Esterase-mediated cleavage: An esterase hydrolyzes the acetate ester, yielding a highly unstable hemiacetal intermediate.

-

Spontaneous decomposition: The hemiacetal rapidly and spontaneously decomposes, releasing the free carboxylic acid (the active drug), formaldehyde, and acetic acid. [4] This strategy effectively "traps" the active, charged drug molecule inside the cell where it can reach its intended target. [3][6]

Caption: Intracellular activation cascade of an AM ester prodrug.

Trustworthiness and Self-Validation

The success of this prodrug strategy relies on a critical balance: the AM ester must be stable enough to survive in extracellular fluids (e.g., blood plasma) to reach the target cell, but labile enough to be efficiently cleaved by intracellular esterases. [6][7]While highly effective for in vitro cell-based assays, high levels of extracellular esterases in vivo can sometimes lead to premature cleavage before the prodrug enters the cell, a crucial consideration for drug development professionals. [6][7]

Exemplary Experimental Protocol: Deprotection and Amide Coupling

After using the title compound to build a more complex molecule, a researcher might need to deprotect the nitrogen and couple it with another molecule. The following is a self-validating, generalized protocol.

Objective: To remove the Boc protecting group and form a new amide bond.

Step 1: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

-

Acidification: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 20-50% in DCM) or hydrochloric acid (4M in Dioxane) are standard choices.

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Causality: The strong acid protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and leading to its cleavage, releasing isobutylene and carbon dioxide.

-

-

Validation & Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Evaporate the solvent and excess acid under reduced pressure to yield the amine salt (e.g., TFA or HCl salt).

Step 2: Amide Bond Formation (Peptide Coupling)

-

Reactant Preparation: Dissolve the resulting amine salt (1 equiv.) and the carboxylic acid to be coupled (1-1.2 equiv.) in an aprotic polar solvent like Dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent (e.g., HATU, HBTU; 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 3-4 equiv.).

-

Causality: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate. The base neutralizes the amine salt to generate the free, nucleophilic amine and facilitates the reaction.

-

-

Reaction: Stir at room temperature for 2-12 hours.

-

Validation & Workup: Monitor by TLC or LC-MS. Upon completion, perform an aqueous workup (e.g., extraction with ethyl acetate and washing with brine/bicarbonate solution) and purify the product by column chromatography.

Conclusion

This compound is more than a simple chemical; it is an enabling tool in modern drug discovery. Its structure is intelligently designed with a protected nitrogen for synthetic control and bioreversible AM esters that function as a sophisticated delivery system. For researchers, understanding the principles of its synthesis and the mechanism of its action as a prodrug intermediate is fundamental to developing next-generation therapeutics with enhanced cellular uptake and efficacy.

References

-

Ester Bonds in Prodrugs. (n.d.). ACS Chemical Biology. Retrieved from [Link]

-

Behrendt, M., et al. (2012). Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases. PLoS One, 7(3), e32534. Retrieved from [Link]

-

Behrendt, M., et al. (2012). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. National Institutes of Health. Retrieved from [Link]

-

Acyloxymethyl esters of isophosphoramide mustard as new anticancer prodrugs. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Haugland, R. P., et al. (2010). Synthesis and utility of fluorogenic acetoxymethyl ethers. National Institutes of Health. Retrieved from [Link]

-

Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. (2018). ResearchGate. Retrieved from [Link]

-

Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023). ACS Publications. Retrieved from [Link]

-

Selective esterase–ester pair for targeting small molecules with cellular specificity. (2012). National Institutes of Health. Retrieved from [Link]

-

Vepsäläinen, J., et al. (2000). Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate. European Journal of Pharmaceutical Sciences, 11(2), 173-80. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Limited utility of acetoxymethyl (AM)-based intracellular delivery systems, in vivo: interference by extracellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a key intermediate in various synthetic pathways.[1] Given the limited availability of specific experimental data for this compound, this document synthesizes information based on the well-understood chemistry of its constituent functional groups: the acetoxymethyl (AM) esters and the tert-butoxycarbonyl (Boc) protecting group. We will explore the theoretical underpinnings of its physicochemical properties, provide expert insights into its handling and storage, and detail robust experimental protocols for researchers to empirically determine its solubility and stability profiles. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who work with or plan to utilize this versatile intermediate.

Introduction to this compound

This compound is a symmetrically substituted iminodiacetic acid derivative. Its structure is characterized by two key functionalities that dictate its chemical behavior:

-

A tert-butoxycarbonyl (Boc) protected amine: The Boc group is a widely used, acid-labile protecting group for amines in organic synthesis.[2][3] It imparts significant steric hindrance and is known for its stability in a wide range of non-acidic conditions.[4][5]

-

Two acetoxymethyl (AM) ester groups: AM esters are frequently employed to mask carboxylic acids, rendering them more lipophilic and capable of crossing cell membranes.[6][7] These esters are susceptible to hydrolysis, both chemically and enzymatically, to reveal the parent carboxylic acid.[8][9]

The combination of these groups suggests that this compound is designed as a lipophilic, non-polar precursor that can be deprotected under specific conditions to reveal a more polar, functionalized molecule. Understanding its solubility and stability is paramount for its effective use in subsequent synthetic steps and for ensuring the integrity of experimental outcomes.

Caption: Key properties of the target molecule.

Solubility Profile: A Predictive Analysis

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[10] The structure of this compound, with its bulky, non-polar Boc group and the ester functionalities, suggests a predominantly lipophilic character.

Solubility in Common Organic Solvents

The presence of the Boc group and the ester moieties is expected to confer good solubility in a range of common organic solvents.[5]

-

Polar Aprotic Solvents: High solubility is anticipated in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the polar carbamate and ester linkages.[11]

-

Chlorinated Solvents: Good solubility is also expected in dichloromethane (DCM) and chloroform.

-

Alcohols: Methanol and ethanol are likely to be effective solvents.

-

Non-polar Solvents: Limited solubility is expected in highly non-polar solvents such as hexanes and petroleum ether.

Table 1: Predicted Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile, Acetone | High | Effective solvation of the ester and carbamate groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good compatibility with the overall lipophilic nature of the molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the carbonyl oxygens. |

| Ethers | Diethyl ether | Moderate | Less polar than alcohols, but should still be a reasonable solvent. |

| Aqueous Solutions | Water, Buffers | Low | The large, non-polar Boc group and ester functionalities limit solubility in aqueous media. |

| Non-polar | Hexanes, Petroleum Ether | Low | Insufficient polarity to effectively solvate the molecule. |

Protocol for Experimental Solubility Determination

To empirically determine the solubility, a systematic approach should be employed.

Objective: To determine the approximate solubility of the compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, DMSO, methanol, DCM, ethyl acetate, hexanes)

-

Analytical balance

-

Vortex mixer

-

Small vials or test tubes

Procedure:

-

Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

-

Quantification: Continue adding solvent incrementally until the solid is completely dissolved. The solubility can then be expressed in mg/mL or mol/L.

-

Insolubility: If the compound remains insoluble after the addition of a significant volume of solvent (e.g., 10 mL), it can be classified as poorly soluble or insoluble in that solvent.

Caption: Experimental workflow for determining solubility.

Stability Profile: Key Considerations and Degradation Pathways

The stability of this compound is dictated by the lability of its two primary functional groups under different conditions.

Chemical Stability

3.1.1. Hydrolytic Stability of Acetoxymethyl Esters

The AM ester groups are the most probable sites of degradation. They are susceptible to hydrolysis, which can be catalyzed by both acid and base.

-

Aqueous Instability: In the presence of water, particularly at non-neutral pH, the AM esters can hydrolyze to form the corresponding carboxylic acid, formaldehyde, and acetic acid.[9] This process is often autocatalytic as the formation of the carboxylic acid can lower the pH, accelerating further hydrolysis. Therefore, prolonged exposure to aqueous environments should be avoided.

-

Moisture Sensitivity: As a solid, the compound should be protected from moisture. DMSO stock solutions should be prepared with anhydrous DMSO and stored under desiccated conditions to prevent gradual hydrolysis.[6]

3.1.2. Stability of the Boc Group

The Boc protecting group is known for its robustness under many conditions but has a key vulnerability.

-

Base and Nucleophile Stability: The Boc group is highly stable to basic conditions and a wide range of nucleophiles.[4][5]

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[2][12] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine.[2] Even milder acidic conditions may lead to slow degradation over time.

Caption: Predicted degradation pathways of the target molecule.

Enzymatic Stability

The AM esters are designed to be cleaved by intracellular esterases.[6][7] This is a crucial consideration if the compound is to be used in biological systems. In vitro, exposure to plasma or cell lysates containing esterases will lead to rapid hydrolysis of the AM groups.[13]

Thermal and Photostability

While specific data is unavailable, it is prudent to assume that, like many complex organic molecules, prolonged exposure to high temperatures or UV light could lead to degradation. Standard practice should be to store the compound in a cool, dark place.

Recommended Storage and Handling

-

Solid Form: Store at -20°C, protected from light and moisture.

-

Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[6] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or below under desiccated conditions. Use solutions promptly after preparation.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[14][15][16]

Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

HPLC-grade solvents (acetonitrile, water, methanol)

-

Acids (0.1 M HCl), bases (0.1 M NaOH), and oxidizing agents (3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[17][18]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.[19][20] Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Conclusion

While specific experimental data for this compound is not widely published, a comprehensive understanding of its solubility and stability can be derived from the well-established chemistry of its constituent Boc and AM ester functionalities. The compound is predicted to be soluble in a range of common organic solvents and relatively stable in its solid form when stored under appropriate conditions. The primary liabilities are the hydrolytic instability of the AM esters, particularly in aqueous media, and the acid-lability of the Boc group. Researchers and drug development professionals should exercise caution in handling and storage, and are encouraged to perform the detailed experimental protocols outlined in this guide to ascertain the specific solubility and stability parameters relevant to their applications.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itoh, Y. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. Retrieved from [Link]

-

Kékesi, G., & Török, M. (1987). Intracellular hydrolysis of EGTA-esters. Acta Biochimica et Biophysica Hungarica, 22(2-3), 231-237. Retrieved from [Link]

-

(2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. Retrieved from [Link]

-

Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online, 2(4). Retrieved from [Link]

-

Patil, S. S., & Talele, S. G. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

-

Veepuri, A. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

-

(2025, July 18). How to evaluate the stability of pharmaceutical intermediates over time? Retrieved from [Link]

-

Awad, A. M., Burns, D. D., & Raines, R. T. (2010). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & Biomolecular Chemistry, 8(11), 2549-2553. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Image]. Retrieved from [Link]

-

Rumsey, W. L., & Peterson, D. F. (2004). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Biophysical Journal, 86(1), 57A-57A. Retrieved from [Link]

-

News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]

-

Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

(2025, December 29). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and utility of fluorogenic acetoxymethyl ethers. Retrieved from [Link]

-

StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC. Retrieved from [Link]

-

Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

-

Ngoy, D. K., & Shpektor, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924-23928. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. What is an AM ester? | AAT Bioquest [aatbio.com]

- 8. Intracellular hydrolysis of EGTA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 19. news-medical.net [news-medical.net]

- 20. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Characterization of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate: A Technical Guide

Molecular Structure and Overview

Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate (Molecular Formula: C₁₅H₂₃NO₁₀, Molecular Weight: 377.34 g/mol ) is a complex molecule containing several key functional groups that will be distinguishable through spectroscopic analysis.[3] Understanding the arrangement of these groups is paramount to interpreting the resulting spectra.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] For a molecule of this complexity, both ¹H and ¹³C NMR spectra are essential for a complete assignment.

Experimental Protocol: NMR

A standard approach for acquiring NMR data for this compound would involve dissolving approximately 5-10 mg of the substance in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of solvent is critical as it can influence chemical shifts.[5] Spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals, each corresponding to a unique set of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | Singlet | 4H | O-CH₂ -O |

| ~4.2 | Singlet | 4H | N-CH₂ -C=O |

| ~2.1 | Singlet | 6H | CH₃ -C=O |

| ~1.5 | Singlet | 9H | (CH₃ )₃-C |

Interpretation of the ¹H NMR Spectrum:

-

δ ~5.8 ppm (s, 4H): This downfield singlet is assigned to the four protons of the two methylene groups situated between two oxygen atoms (acetoxymethyl groups). The significant deshielding is a direct result of the electronegativity of the adjacent oxygens.

-

δ ~4.2 ppm (s, 4H): The singlet integrating to four protons is attributed to the two methylene groups attached to the nitrogen atom and the carbonyl carbon of the acetate groups. The electron-withdrawing nature of both the nitrogen and the carbonyl group shifts this signal downfield.

-

δ ~2.1 ppm (s, 6H): This singlet corresponds to the six protons of the two equivalent methyl groups of the acetate moieties.

-

δ ~1.5 ppm (s, 9H): The most upfield and largest signal is a singlet representing the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals, corresponding to the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Acetate) |

| ~168 | C =O (Ester) |

| ~155 | C =O (Boc) |

| ~82 | (CH₃ )₃-C |

| ~80 | O-C H₂-O |

| ~55 | N-C H₂-C=O |

| ~28 | (C H₃)₃-C |

| ~21 | C H₃-C=O |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Region (δ 155-170 ppm): Three distinct signals are expected in this region, corresponding to the three different types of carbonyl carbons: the acetate, the ester, and the carbamate (Boc) carbonyls.

-

Aliphatic Region (δ 21-82 ppm): The remaining five signals correspond to the various sp³-hybridized carbons. The quaternary carbon of the tert-butyl group is expected around 82 ppm, while the methylene carbon of the acetoxymethyl group will be at a similar downfield position due to being bonded to two oxygens. The methylene carbon adjacent to the nitrogen is predicted around 55 ppm. The methyl carbons of the tert-butyl and acetate groups are expected at approximately 28 ppm and 21 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8][9][10][11]

Experimental Protocol: IR

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 2980-2940 | Medium | C-H stretch | Aliphatic (tert-butyl, methylene, methyl) |

| ~1750 | Strong | C=O stretch | Ester & Acetate |

| ~1690 | Strong | C=O stretch | Carbamate (Boc) |

| 1250-1000 | Strong | C-O stretch | Ester, Ether, Acetate |

Interpretation of the IR Spectrum:

The most prominent features in the predicted IR spectrum will be the strong carbonyl (C=O) stretching absorptions. The presence of two distinct, strong peaks in the region of 1690-1750 cm⁻¹ would be indicative of the different carbonyl environments (ester/acetate and carbamate). The C-H stretching vibrations of the aliphatic portions of the molecule are expected just below 3000 cm⁻¹. A complex series of strong bands in the fingerprint region (1250-1000 cm⁻¹) will correspond to the various C-O single bond stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and confirming the molecular formula.[12][13][14][15]

Experimental Protocol: MS

For a compound of this nature, Electrospray Ionization (ESI) would be a suitable soft ionization technique, as it is less likely to cause extensive fragmentation, allowing for the observation of the molecular ion. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass, which can be used to confirm the elemental composition.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Notes |

| 378.1396 | [M+H]⁺ | Predicted protonated molecular ion |

| 400.1215 | [M+Na]⁺ | Common sodium adduct |

| 322.0978 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group |

| 278.0665 | [M-Boc+H]⁺ | Loss of the Boc protecting group |

Interpretation of the Mass Spectrum:

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 378.1396. The presence of a sodium adduct [M+Na]⁺ at m/z 400.1215 is also highly probable. Fragmentation in the source might lead to the observation of ions corresponding to the loss of the tert-butyl group (m/z 322.0978) or the entire Boc group (m/z 278.0665).

Figure 2: Predicted fragmentation pathway in ESI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. Through the systematic analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, a clear and consistent picture of the molecule's structure emerges. The interpretations provided herein offer a robust template for researchers to confirm the identity and purity of this compound in a laboratory setting. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Taylor & Francis Online. 13C NMR chemical shift prediction of diverse chemical compounds. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Meiler, J., et al. (2000). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 72(21), 5280-5285. [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

ResearchGate. Table of Characteristic IR Absorptions. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Bis(acetoxymethyl) 2,2-((tert-butoxycarbonyl)azanediyl)dia… [cymitquimica.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

Unlocking Potential: A Technical Guide to the Biological Activity of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential biological activities of Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a molecule positioned at the intersection of prodrug design and metal chelation. By dissecting its structural components and drawing parallels with established chemical biology principles, we will explore its latent therapeutic and diagnostic possibilities. This document serves as a foundational resource for researchers aiming to investigate and harness the capabilities of this intriguing compound.

Molecular Architecture and Physicochemical Profile

This compound is a synthetic organic molecule, often utilized as a drug intermediate.[1] Its structure is characterized by a central iminodiacetic acid (IDA) core, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the two carboxylic acid moieties are masked as acetoxymethyl (AM) esters.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₁₀ | [2] |

| Molecular Weight | 377.34 g/mol | [2] |

| Purity | Min. 95% | [2] |

The strategic combination of these three key functional groups dictates the compound's chemical behavior and, more importantly, its potential biological fate and function.

The Prodrug Hypothesis: A Gateway to Bioactivity

The presence of acetoxymethyl (AM) esters is a strong indicator that this compound is designed as a prodrug.[3][4] The AM ester prodrug strategy is a well-established method to enhance the cell permeability of molecules containing carboxylic acids.[3]

Mechanism of Activation

The lipophilic AM esters can facilitate the passage of the molecule across cellular membranes. Once inside the cell, endogenous esterases are expected to hydrolyze the ester bonds, releasing the active, carboxylate-containing molecule.[3][4] This two-step activation process involves the initial cleavage of the acetate ester, followed by the spontaneous decomposition of the resulting hemiacetal.

Caption: Proposed intracellular activation of the prodrug.

Potential Biological Activities of the Active Iminodiacetic Acid Core

Upon intracellular activation and subsequent removal of the Boc protecting group (which can be achieved under acidic conditions, although its in vivo fate is less certain without specific enzymatic cleavage), the core iminodiacetic acid (IDA) derivative is unmasked. The biological potential of this class of molecules is multifaceted, stemming primarily from their strong metal-chelating properties.[5][6]

Metal Chelation

Iminodiacetic acid and its derivatives are potent chelating agents, capable of forming stable complexes with a variety of metal ions.[6] This property could be leveraged for several therapeutic applications:

-

Management of Metal Overload: In conditions characterized by toxic accumulation of metals, such as iron or copper overload, the IDA core could act as a scavenger, forming excretable complexes.

-

Amelioration of Oxidative Stress: By sequestering redox-active metal ions like iron and copper, the active compound could inhibit the Fenton reaction, a major source of damaging reactive oxygen species.

Diagnostic Imaging

IDA derivatives are most famously used as ligands in hepatobiliary iminodiacetic acid (HIDA) scans for diagnosing liver and gallbladder disorders.[5][7] When chelated with the radioactive tracer Technetium-99m (99mTc), these complexes are taken up by hepatocytes and excreted into the bile, allowing for visualization of the biliary system.[5][8] The unmasked core of the topic compound could potentially be developed into a novel hepatobiliary imaging agent.

Enzyme Inhibition and Receptor Modulation

While the primary role of IDA derivatives has been in chelation, some studies have pointed towards broader biological activities. For instance, certain IDA derivatives have been shown to exert effects on plasma haemostasis.[9][10] Furthermore, the structural similarity of the IDA core to the neurotransmitter glutamate suggests the possibility of interaction with glutamate receptors, an area that warrants further investigation.[5]

Experimental Protocols for Activity Validation

To empirically test the hypothesized biological activities, a series of in vitro and in vivo experiments are necessary.

In Vitro Prodrug Activation Assay

Objective: To confirm the cleavage of the acetoxymethyl esters by intracellular esterases and the release of the active IDA core.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

-

Compound Incubation: Treat the cells with this compound at various concentrations and time points.

-

Cell Lysis and Extraction: Harvest the cells, lyse them, and perform a liquid-liquid extraction to separate the parent compound from its metabolites.

-

LC-MS/MS Analysis: Analyze the cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent prodrug and the hydrolyzed Boc-iminodiacetic acid.

Caption: Workflow for in vitro prodrug activation assay.

Metal Chelation Assay

Objective: To determine the metal-binding capacity of the activated compound.

Methodology:

-

Compound Activation: Chemically hydrolyze the AM esters and remove the Boc group from the parent compound to generate the active IDA core.

-

Spectrophotometric Titration: Titrate a solution of a metal ion (e.g., Fe³⁺, Cu²⁺) with the activated compound.

-

Data Analysis: Monitor the changes in the absorbance spectrum of the metal ion upon addition of the chelator. The stoichiometry and binding affinity (Kₐ) can be calculated from the titration curve.

Radiolabeling and Biodistribution Studies

Objective: To evaluate the potential of the IDA core as a hepatobiliary imaging agent.

Methodology:

-

Radiolabeling: Label the activated IDA core with Technetium-99m (99mTc) using a stannous chloride reduction method.

-

Quality Control: Assess the radiochemical purity of the resulting 99mTc-IDA complex using thin-layer chromatography (TLC).

-

Animal Administration: Inject the 99mTc-IDA complex intravenously into a suitable animal model (e.g., rats).

-

Biodistribution: At various time points post-injection, euthanize the animals, dissect the major organs, and measure the radioactivity in each organ using a gamma counter.

-

SPECT/CT Imaging: For a more dynamic assessment, perform Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) imaging on live animals after injection of the radiolabeled compound.

Conclusion and Future Directions

This compound represents a promising molecular scaffold with significant, yet largely unexplored, biological potential. Its design as a prodrug of a potent metal chelator suggests a range of applications, from therapeutic interventions in metal-related pathologies to the development of novel diagnostic imaging agents. The experimental pathways outlined in this guide provide a clear roadmap for researchers to systematically investigate and validate these potential activities. Future research should focus on optimizing the prodrug design for targeted delivery and controlled release of the active IDA core, as well as exploring its broader pharmacological profile beyond metal chelation.

References

- A Technical Guide to the Biological Functions of Iminoacetate Derivatives - Benchchem.

- Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC - NIH.

- Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC - NIH.

- Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications.

- Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents in rats II - PubMed.

- A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines - ChemRxiv.

- Bis(acetoxymethyl) 2,2-((tert-butoxycarbonyl)azanediyl)diacetate - CymitQuimica.

- Characterization of Tc(CO)3-iminodiacetic acid (IDA) and its comparison with Tc-(IDA)2 using compounds for hepatobiliary scintig - AKJournals.

- Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed.

- Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed.

- Boc-iminodiacetic acid - Chem-Impex.

- This compound - MedchemExpress.com.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bis(acetoxymethyl) 2,2-((tert-butoxycarbonyl)azanediyl)dia… [cymitquimica.com]

- 3. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Evaluation of 99mTc-labeled iminodiacetic acid derivatives of substituted 2-aminopyrroles as hepatobiliary imaging agents in rats II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Intracellular Metal Ion Dynamics: A Technical Guide to Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate as a Novel Chemical Probe

Abstract

In the intricate landscape of cellular signaling, transient fluctuations in intracellular metal ion concentrations serve as critical triggers for a myriad of physiological processes. The ability to precisely manipulate these ion pools within living cells is paramount for dissecting their roles in health and disease. This technical guide introduces Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, a novel chemical probe engineered for the intracellular delivery and controlled release of a potent metal ion chelator. By leveraging a dual-prodrug strategy, this molecule offers researchers a powerful tool to investigate the downstream effects of divalent cation sequestration in a temporally and spatially controlled manner. This document provides a comprehensive overview of its design rationale, a detailed synthetic protocol, its mechanism of action, and robust experimental workflows for its application in cell biology and drug discovery.

Introduction: The Rationale for a Cell-Permeable Chelator

The study of intracellular signaling pathways is often reliant on the ability to perturb specific components and observe the resulting cellular response. Divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺), are ubiquitous second messengers involved in processes ranging from neurotransmission and muscle contraction to gene expression and apoptosis. Chemical probes that can modulate the intracellular concentrations of these ions are therefore invaluable tools for researchers.[1][2]

A primary challenge in designing such probes is traversing the lipid bilayer of the cell membrane. Many potent chelating agents are polycarboxylic acids, which are negatively charged at physiological pH and thus membrane-impermeant. To overcome this, a common and effective strategy is to mask the carboxylate groups as acetoxymethyl (AM) esters. These lipophilic esters can passively diffuse across the cell membrane. Once in the cytoplasm, ubiquitous intracellular esterases cleave the AM groups, regenerating the carboxylates and trapping the now membrane-impermeant active molecule inside the cell.[3][4]

This compound is designed based on this principle. It is a cell-permeable precursor to N-Boc-iminodiacetic acid, a derivative of the well-known chelating agent iminodiacetic acid (IDA). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the chelating properties of the IDA core. Upon intracellular delivery, this probe allows for the acute sequestration of divalent metal ions, enabling the study of cellular pathways that are dependent on their transient availability.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₁₀ | [5] |

| Molecular Weight | 377.34 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% | [5] |

Synthesis and Mechanism of Action

Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process starting from commercially available iminodiacetic acid.

Step 1: N-Boc Protection of Iminodiacetic Acid

The first step involves the protection of the secondary amine of iminodiacetic acid with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that prevents the nitrogen from participating in side reactions and modulates the electronic properties of the final chelator.[6]

-

Reaction: Iminodiacetic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a mixed aqueous/organic solvent system (e.g., water/THF).

-

Work-up: After the reaction is complete, the organic solvent is removed, and the aqueous phase is acidified to precipitate the N-Boc-iminodiacetic acid product, which can then be extracted with an organic solvent like ethyl acetate and purified by recrystallization.[6]

Step 2: Bis(acetoxymethyl) Esterification

The second step is the esterification of the two carboxylic acid groups of N-Boc-iminodiacetic acid to form the final product. A highly effective method for this transformation involves the use of cesium salts to enhance the nucleophilicity of the carboxylates.[7]

-

Reaction: N-Boc-iminodiacetic acid is treated with cesium carbonate or cesium hydroxide to form the dicesium salt in situ. This salt is then reacted with bromomethyl acetate in a polar aprotic solvent such as DMF.

-

Work-up: The reaction mixture is worked up by partitioning between water and an organic solvent. The final product is purified using silica gel chromatography.

Figure 1: Synthetic pathway for the target chemical probe.

Mechanism of Action: From Prodrug to Active Chelator

The utility of this compound as a chemical probe is rooted in its sophisticated delivery and activation mechanism.

Figure 2: Intracellular activation of the chemical probe.

-

Passive Diffusion: The acetoxymethyl esters mask the polar carboxyl groups, rendering the molecule lipophilic and electrically neutral. This allows it to freely diffuse across the cell membrane into the cytoplasm.[3]

-

Intracellular Cleavage and Activation: Once inside the cell, non-specific intracellular esterases recognize and hydrolyze the two ester bonds.[8] This process releases two molecules of formaldehyde and two molecules of acetic acid per molecule of probe, and regenerates the two carboxylate groups.

-

Trapping and Chelation: The resulting N-Boc-iminodiacetic acid is a dianionic molecule at physiological pH, making it membrane-impermeant and effectively trapping it within the cell. This active chelator is then free to bind to available divalent metal ions, such as Zn²⁺ and Ca²⁺, thereby reducing their free concentration in the cytoplasm.[9][10]

Experimental Protocols

Preparation of Stock Solutions

Proper handling and storage of the AM ester are critical to prevent premature hydrolysis.

-

Reagents:

-

This compound

-

High-quality, anhydrous dimethylsulfoxide (DMSO)

-

-

Procedure:

-

Allow the vial of the probe to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Prepare a 1 to 10 mM stock solution in anhydrous DMSO. Ensure the DMSO is of high purity and has a low water content.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.

-

Store the aliquots at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for several months.[3]

-

Loading Live Cells with the Chemical Probe

This protocol provides a general guideline for loading adherent or suspension cells. Optimal conditions, such as probe concentration and incubation time, should be empirically determined for each cell type and experimental setup.

-

Reagents:

-

Probe stock solution (1-10 mM in DMSO)

-

Physiological buffer of choice (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline), serum-free.

-

(Optional) Pluronic® F-127, 20% solution in DMSO.

-

(Optional) Probenecid.

-

-

Procedure:

-

Prepare Loading Buffer: On the day of the experiment, dilute the probe stock solution into the serum-free physiological buffer to a final working concentration of 1-10 µM. The exact concentration should be optimized to achieve the desired biological effect without causing cellular toxicity.

-

(Optional) To improve the aqueous solubility of the probe, an equal volume of 20% Pluronic® F-127 can be mixed with the DMSO stock solution before dilution into the buffer. The final concentration of Pluronic® F-127 in the loading buffer should be approximately 0.02-0.04%.[3]

-

Cell Loading:

-

For adherent cells, remove the culture medium and wash the cells once with the physiological buffer. Add the loading buffer to the cells.

-

For suspension cells, pellet the cells by centrifugation, resuspend in the loading buffer.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time can vary and may need to be determined empirically. In some cases, reducing the incubation temperature to room temperature can minimize the compartmentalization of the probe into organelles.[3]

-